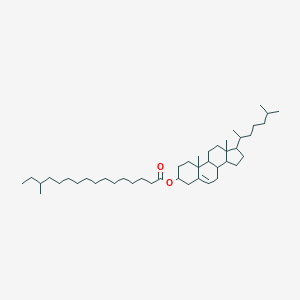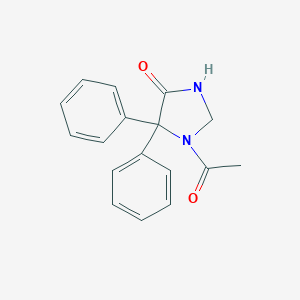
3,5-Dichloro-4-nitropyridine N-oxide
描述
3,5-Dichloro-4-nitropyridine N-oxide is a chemical compound with the molecular formula C5H2Cl2N2O3 It is a derivative of pyridine, characterized by the presence of two chlorine atoms and one nitro group attached to the pyridine ring, along with an N-oxide functional group
作用机制
Target of Action
This compound is mainly used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Mode of Action
Nitropyridines, a class of compounds to which this compound belongs, are known to undergo reactions with n2o5 in an organic solvent to give the n-nitropyridinium ion .
Pharmacokinetics
It has been predicted that this compound has high gastrointestinal absorption and is bbb (blood-brain barrier) permeant . It is also predicted to be a CYP1A2 inhibitor .
Result of Action
As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, its effects would largely depend on the final compounds it is used to produce .
Action Environment
It is a yellow to orange solid that is insoluble in water and has a melting point in the range of 135-137 degrees celsius .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-nitropyridine N-oxide typically involves the nitration of 3,5-dichloropyridine followed by oxidation. One common method includes the reaction of 3,5-dichloropyridine with nitric acid in the presence of sulfuric acid to introduce the nitro group at the 4-position. The resulting 3,5-dichloro-4-nitropyridine is then oxidized using hydrogen peroxide or a similar oxidizing agent to form the N-oxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .
化学反应分析
Types of Reactions
3,5-Dichloro-4-nitropyridine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The chlorine atoms can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products Formed
Oxidation: Further oxidized pyridine derivatives.
Reduction: Amino-substituted pyridines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
3,5-Dichloro-4-nitropyridine N-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
相似化合物的比较
Similar Compounds
3,5-Dichloropyridine: Lacks the nitro and N-oxide groups, making it less reactive in certain chemical reactions.
4-Nitropyridine N-oxide: Contains a nitro group but lacks the chlorine atoms, affecting its chemical properties and reactivity.
Pentachloropyridine: Contains more chlorine atoms, leading to different reactivity patterns and applications.
Uniqueness
属性
IUPAC Name |
3,5-dichloro-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O3/c6-3-1-8(10)2-4(7)5(3)9(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGMWLJJEXNVOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=[N+]1[O-])Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441051 | |
| Record name | 3,5-Dichloro-4-nitropyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18344-58-6 | |
| Record name | 3,5-Dichloro-4-nitropyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the reactivity of 3,5-dichloro-4-nitropyridine N-oxide differ from its fluorinated analog, 3,5-difluoro-4-nitropyridine N-oxide, when reacting with ammonia?
A1: The research reveals a fascinating difference in reactivity between this compound and 3,5-difluoro-4-nitropyridine N-oxide when reacted with ammonia. [] The chlorinated compound, this compound, exhibits exclusive displacement of the nitro group upon reaction with ammonia. [] Conversely, its fluorinated counterpart, 3,5-difluoro-4-nitropyridine N-oxide, demonstrates exclusive displacement of fluorine under the same conditions. [] This observation highlights a distinct order of mobility within this system: F > NO₂ > Cl. [] This order aligns with established data and emphasizes the influence of halogen substituents on the reactivity of pyridine N-oxides.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Acetic acid, [(2,5-dimethylphenyl)thio]-](/img/structure/B96516.png)




![[3-(methoxymethoxy)phenyl] N-methylcarbamate](/img/structure/B96526.png)

